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Eu(fod)3

Cat. No.: B1236528
M. Wt: 1040.5 g/mol
InChI Key: UDXLMYFGTHAWDC-VNGPFPIXSA-N
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Description

Significance of Paramagnetic Metal Complexes in Spectroscopy and Catalysis

Paramagnetic metal complexes, characterized by the presence of unpaired electrons, are of immense interest in chemistry. numberanalytics.com The unpaired electrons give rise to unique magnetic properties that can be harnessed in various applications. numberanalytics.comciqtekglobal.com In nuclear magnetic resonance (NMR) spectroscopy, these complexes can act as shift reagents, inducing large changes in the chemical shifts of nearby nuclei and resolving overlapping signals that would be indistinguishable otherwise. numberanalytics.comlibretexts.org The presence of unpaired electrons also provides a powerful handle for probing the electronic structure and bonding in these molecules using techniques like electron paramagnetic resonance (EPR) and magnetic circular dichroism (MCD) spectroscopy. ciqtekglobal.comcolostate.eduosti.gov

In the realm of catalysis, the open-shell nature of paramagnetic complexes can lead to reactivity patterns that are distinct from their diamagnetic counterparts. researchgate.net They are increasingly utilized in a variety of catalytic transformations, including olefin polymerization and other organic reactions, where their unique electronic structure can facilitate novel reaction pathways. colostate.eduresearchgate.net

Overview of Europium(III) Coordination Chemistry

Europium is a lanthanide element that most stably exists in the +3 oxidation state, although the +2 state is also accessible. rsc.orgnih.gov The Europium(III) ion possesses a 4f⁶ electron configuration, with six unpaired electrons that render its complexes highly paramagnetic. nih.govwikipedia.org The coordination chemistry of Eu(III) is versatile, with coordination numbers typically ranging from six to twelve, allowing for the formation of a wide variety of molecular geometries. researchgate.net

A key feature of Eu(III) complexes is their luminescence. wikipedia.org While the f-f electronic transitions of the Eu(III) ion are Laporte-forbidden and thus weak, the coordination of organic ligands can significantly enhance emission. nih.gov These ligands can act as "antennas," absorbing light and transferring the energy to the metal center, which then luminesces, typically emitting a characteristic red light. researchgate.netrsc.org Furthermore, Eu(III) complexes behave as Lewis acids, readily interacting with Lewis basic sites on other molecules. wikipedia.org

Historical Context and Evolution of Eu(fod)₃ in Academic Applications

The compound Eu(fod)₃ gained significant prominence in the 1970s and 1980s as a premier lanthanide shift reagent for NMR spectroscopy. wikipedia.org It followed the introduction of earlier reagents like Eu(dpm)₃ (Tris(dipivaloylmethanato)europium(III)). Compared to its predecessor, Eu(fod)₃ offers enhanced solubility in nonpolar solvents and greater Lewis acidity, due to the electron-withdrawing heptafluoropropyl groups on the ligand. wikipedia.org This made it highly effective for simplifying complex NMR spectra of organic molecules. rsc.org However, with the development and widespread availability of high-field NMR spectrometers, which provide greater spectral dispersion inherently, the routine use of shift reagents like Eu(fod)₃ has diminished. wikipedia.org Despite this, its utility has pivoted towards applications in catalysis, where its Lewis acidic nature is exploited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33EuF21O6 B1236528 Eu(fod)3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H33EuF21O6

Molecular Weight

1040.5 g/mol

IUPAC Name

europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one

InChI

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-;

InChI Key

UDXLMYFGTHAWDC-VNGPFPIXSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Eu]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu]

Synonyms

Eu(fod)3
tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III)
tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)

Origin of Product

United States

Spectroscopic Probes in Nuclear Magnetic Resonance Nmr Studies

Fundamental Principles of Lanthanide-Induced Shifts (LIS) with Eu(fod)3

Lanthanide-Induced Shifts (LIS) are the changes in the resonance frequencies of nuclei in an NMR spectrum that occur upon the addition of a paramagnetic lanthanide complex like this compound. libretexts.orgslideshare.net These shifts arise from the interaction between the paramagnetic metal ion and the nuclei of the substrate molecule. The magnitude and direction of the induced shift provide valuable information about the spatial relationship between the lanthanide ion and the observed nuclei.

Paramagnetic Contributions: Pseudocontact Shifts

The paramagnetic nature of Eu(III) is central to its function as an NMR shift reagent. libretexts.org The Eu(III) ion has an f⁶ electron configuration with six unpaired electrons, making the molecule highly paramagnetic. Unlike Gd(fod)3, which has a symmetrical f⁷ configuration and does not induce pseudocontact shifts, the unpaired electrons in this compound contribute significantly to the observed LIS.

There are two primary mechanisms by which a paramagnetic species can induce shifts in NMR spectra: contact shifts and pseudocontact shifts. libretexts.org Contact shifts result from the transfer of electron spin density from the metal ion to the observed nucleus through covalent bonds. libretexts.org Pseudocontact shifts, on the other hand, arise from the through-space dipolar interaction between the magnetic moment of the unpaired electrons on the lanthanide ion and the magnetic moment of the nucleus. libretexts.org For lanthanide shift reagents, including this compound, the induced chemical shifts predominantly result from the dipolar, or pseudocontact, mechanism due to the shielding of the f electrons. libretexts.orgbhu.ac.in

The magnitude of the pseudocontact shift is dependent on the distance between the lanthanide ion and the nucleus, as well as the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion to the nucleus. iupac.org This relationship is described by the McConnell-Robertson equation, which includes the term (3cos²θ - 1)/r³, where 'r' is the distance and 'θ' is the angle. iupac.org The direction of the pseudocontact shift (downfield or upfield) depends on the specific lanthanide ion used. libretexts.org Europium complexes typically induce downfield shifts (to lower field, larger δ values). libretexts.orgslideshare.netslideshare.net

Mechanistic Aspects of Lewis Acid-Base Interactions with Substrates

This compound acts as a Lewis acid, capable of expanding its coordination number. It interacts with substrate molecules by forming coordination complexes with Lewis basic sites present in the molecule. libretexts.orglibretexts.org These interactions typically occur with heteroatoms possessing lone pairs of electrons, such as oxygen in alcohols, ethers, ketones, and esters, and nitrogen in amines. libretexts.orgbhu.ac.in

The interaction between this compound and the substrate is generally in fast exchange on the NMR timescale. bhu.ac.inkit.edu This means that the observed chemical shift for a given nucleus is a weighted average of its shift in the free substrate and its shift in the complexed state. By adding incremental amounts of this compound to a solution of the substrate and monitoring the changes in chemical shifts, the lanthanide-induced shifts (LIS) can be measured. libretexts.org Plotting the LIS against the molar ratio of this compound to substrate can provide information about the binding stoichiometry and the limiting shifts in the fully complexed state. libretexts.orgresearchgate.net

The strength of the Lewis acid-base interaction influences the magnitude of the induced shifts. Stronger interactions lead to a higher population of the complexed state and thus larger observed LIS values. The nature of the functional group and its accessibility play a crucial role in the binding affinity. researchgate.net

Applications in Structural Elucidation and Stereochemical Assignment

The ability of this compound to induce differential shifts in NMR spectra based on the proximity and orientation of nuclei relative to the coordination site makes it a powerful tool for structural elucidation and stereochemical assignment. rsc.orgpsu.edu By analyzing the pattern and magnitude of LIS values for different nuclei within a molecule, valuable structural information can be obtained.

Determination of Relative and Absolute Configurations

LIS data obtained using this compound can be used to determine the relative configuration of chiral centers within a molecule. iupac.orgrsc.orgcapes.gov.br The magnitude of the pseudocontact shift is highly sensitive to the distance between the nucleus and the europium ion coordinated to a specific functional group. By comparing the LIS values for protons or carbons at different positions, their relative distances from the coordination site can be inferred. This distance information, combined with knowledge of bond lengths and angles, can help in differentiating between possible diastereomeric structures. iupac.orgcapes.gov.br

For example, studies have used this compound to distinguish signals of specific hydrogen atoms in complex molecules like flavones and related compounds, facilitating structural assignments. rsc.org The analysis of LIS values for protons in close proximity to the coordination site (e.g., atoms on rings or chains near a hydroxyl or carbonyl group) allows for the determination of their spatial arrangement relative to the coordinating center.

Determining the absolute configuration of enantiomers using achiral this compound directly is generally not possible because enantiomers have identical NMR spectra in an achiral environment. libretexts.orgkit.edu However, this compound can be used in conjunction with chiral co-ligands or by forming diastereomeric derivatives to achieve enantiomeric discrimination and absolute configuration assignment.

Distinguishing Enantiomers and Diastereomers with Chiral Co-ligands

While achiral this compound cannot differentiate enantiomers, the introduction of a chiral environment can lead to the formation of diastereomeric complexes with enantiomers. kit.eduacs.org These diastereomeric complexes have different physical properties, including different NMR spectra, allowing for their distinction. kit.edu Chiral shift reagents, which are lanthanide complexes with chiral ligands, are specifically designed for this purpose. bhu.ac.inkit.edu

Alternatively, this compound can be used in conjunction with a chiral solvating agent or by forming diastereomeric derivatives of the chiral substrate with a chiral auxiliary. libretexts.orgacs.orgresearchgate.net When a chiral substrate forms a complex with achiral this compound in the presence of a chiral co-ligand or after derivatization with a chiral molecule, diastereomeric species are formed. These diastereomers interact differently with the magnetic field, leading to observable differences in their NMR spectra, specifically in the induced chemical shifts. kit.edu The magnitude of these differences in LIS values for corresponding nuclei in the diastereomers can be correlated with the absolute configuration of the enantiomers. researchgate.net

Research has demonstrated the use of this compound with diastereomeric derivatives, such as MTPA esters, to determine the absolute configuration and enantiomeric purity of secondary carbinols. libretexts.orgresearchgate.net The relative magnitudes of LIS values for specific groups (like the methoxy (B1213986) group in MTPA esters) in the diastereomeric complexes show a regularity that can be correlated with the absolute configuration. libretexts.orgresearchgate.net

Conformational Analysis of Organic Molecules

Lanthanide-induced shifts are also valuable for studying the conformational analysis of organic molecules in solution. iupac.orgresearchgate.netacs.orgkit.edu Molecules that exist as a mixture of interconverting conformers will exhibit LIS values that are a weighted average of the shifts in each conformation. By analyzing the temperature dependence of LIS values or by studying rigid model compounds, information about conformational equilibria and the preferred conformations of molecules can be obtained. umich.edu

The magnitude of the pseudocontact shift is highly dependent on the geometry of the complex formed between the substrate and this compound. iupac.org As a molecule changes its conformation, the distances and angles between the nuclei and the coordinated europium ion change, leading to variations in the induced shifts. By fitting the experimental LIS data to theoretical models that consider different conformations and their populations, the relative stabilities of conformers and the dynamics of conformational interconversion can be investigated. iupac.orgumich.edu

Studies on molecules like cyclohexanol (B46403) have utilized this compound to analyze their conformational preferences in solution by examining the LIS values of different protons. umich.edu While complex formation might be expected to influence conformational equilibria, research suggests that in some cases, the effect of metal complexation on the equatorial-axial ratio can be negligible. umich.edu However, complex formation with the shift reagent can also potentially alter the conformational composition, favoring conformations that interact more effectively with the reagent. researchgate.net

Elucidation of Complex Molecular Architectures (e.g., Flavones, Pyrimidones, Quinazolinones)

The application of Eu(fod)₃ has proven effective in the elucidation of complex molecular architectures by resolving overlapping signals and providing information about the proximity of different nuclei to the coordination site. Studies have demonstrated the utility of Eu(fod)₃ in determining the structures of various organic molecules, including natural products and synthetic compounds nih.gov.

A notable application is in the structural elucidation of flavones and related compounds. For instance, research on 5,7-dimethoxyflavone (B190784) derivatives showed that Eu(fod)₃ helped distinguish signals from specific protons, such as H-3, H-6, and H-8, based on their induced shifts wikipedia.org. This ability to differentiate signals from protons in varying environments facilitates structural assignments that would be challenging with standard NMR techniques alone nih.govwikipedia.org.

While specific detailed studies on the use of Eu(fod)₃ for the elucidation of pyrimidones and quinazolinones were not extensively highlighted in the search results, the general principle of Eu(fod)₃ coordinating to basic sites and inducing shifts is applicable to a wide range of molecules containing functional groups such as carbonyls, hydroxyls, and amines, which are present in these classes of compounds epa.govnih.gov. The effectiveness would depend on the specific structure of the pyrimidone or quinazolinone and the presence and accessibility of Lewis basic sites for coordination with Eu(fod)₃.

Influence of Environmental Factors on LIS

The magnitude and nature of lanthanide-induced shifts are significantly influenced by environmental factors, primarily the solvent and the concentration of both the shift reagent and the substrate. Understanding these effects is crucial for optimizing experimental conditions and accurately interpreting LIS data.

The choice of solvent plays a critical role in the effectiveness of Eu(fod)₃ as a shift reagent. Solvents can interact with both the substrate and the shift reagent, affecting the equilibrium of the substrate-LSR complex formation. Coordinating solvents, such as acetone (B3395972) and acetonitrile (B52724), can compete with the substrate for coordination sites on the Eu³⁺ ion, thereby reducing the magnitude of the induced shifts nih.gov. In such solvents, the shifts observed for the substrate may be smaller due to the partial saturation of the coordination sphere of Eu(fod)₃ by solvent molecules nih.gov.

Conversely, larger induced shifts are generally observed in nonpolar solvents, where competition for coordination is minimized nih.gov. The coordination ability of the solvent can also influence the lifetime of the substrate-LSR adduct, impacting the observed spectral line shapes fishersci.ca. For example, associative solvent molecules can affect the sharpening of NMR signals in the presence of Eu(fod)₃ fishersci.ca. Studies have shown that different solvents can lead to variations in the NMR profiles and coordination behavior of Eu(fod)₃ with substrates uni.luamericanelements.com.

The concentration of Eu(fod)₃ relative to the substrate is a critical parameter that affects the magnitude of the induced shifts and spectral resolution. As the concentration of the shift reagent increases, the induced shifts generally increase due to a higher proportion of substrate molecules being bound to the paramagnetic ion. However, using excessive amounts of shift reagent can lead to significant line broadening, which reduces spectral resolution and makes interpretation difficult fishersci.se. This broadening is often attributed to the paramagnetic nature of the europium ion, which shortens the relaxation times of nearby nuclei fishersci.se.

Determining the optimal concentration involves finding a balance between achieving sufficient signal dispersion and maintaining acceptable line widths. This often requires recording a series of NMR spectra at different molar ratios of Eu(fod)₃ to substrate and observing the changes in chemical shifts and peak shapes. Research has investigated the concentration dependence of induced shifts to determine optimal conditions for quantitative analysis and structural studies. For instance, studies on the concentration dependence of europium salts have aimed to identify optimal concentrations for inducing paramagnetic shifts while minimizing adverse effects on spectral quality. At relatively low concentrations in apolar solvents, oligomerization of Eu(fod)₃ can occur, which may also influence the observed shifts fishersci.ca. Experimental conditions and data treatment methods are employed to determine intrinsic parameters like equilibrium binding constants and limiting incremental shift values, which are dependent on concentration.

Table 1: Illustrative Effect of Eu(fod)₃ Concentration on Induced Shift (Hypothetical Data based on general trends)

[Eu(fod)₃] / [Substrate] Molar RatioInduced Shift (ppm) for a Proximal ProtonSpectral Resolution
0.00.0Normal
0.1ModerateGood
0.3SignificantGood to Fair
0.5LargeFair to Poor
> 0.5Very LargePoor (Significant Broadening)

Note: This table presents hypothetical data based on the general understanding of LSR behavior. Actual values are highly dependent on the specific substrate, solvent, and experimental conditions.

Solvent Effects on Coordination and Shift Magnitudes

Advanced NMR Techniques Incorporating Eu(fod)₃

Eu(fod)₃ can be effectively combined with advanced NMR techniques to gain more comprehensive structural information. The signal dispersion provided by the shift reagent can simplify complex 2D NMR spectra, making correlations and assignments more straightforward. Studies have utilized Eu(fod)₃ in conjunction with techniques such as 1H–1H-COSY, NOESY, HSQC, and HMBC to resolve overlapping signals and facilitate the mining of crucial structural data nih.gov. The induced shifts in these 2D spectra provide additional constraints for determining molecular connectivity and relative stereochemistry.

Furthermore, Eu(fod)₃ can be used in variable temperature NMR studies to investigate dynamic processes and the thermodynamics of substrate-LSR complex formation fishersci.ca. The temperature dependence of the observed shifts can provide insights into the binding equilibrium and the nature of the interaction fishersci.ca.

In some cases, achiral shift reagents like Eu(fod)₃ have been used in combination with chiral shift reagents to enhance enantiomeric differentiation in NMR spectra of racemic mixtures. This approach leverages the signal separation capabilities of achiral LSRs to potentially improve the resolution of signals split by chiral LSRs.

The integration of Eu(fod)₃ with advanced NMR techniques expands its utility beyond simple 1D spectral simplification, enabling more detailed investigations into molecular structure, conformation, and interactions.

Catalytic Applications in Organic Transformations

Eu(fod)3 as a Lewis Acid Catalyst in Stereoselective Reactions

This compound has proven effective in promoting stereoselective reactions by coordinating to substrates and influencing the transition state geometry. wikipedia.orgwikipedia.org This catalytic capability is particularly evident in cycloaddition and addition reactions.

Diels-Alder Reactions

This compound catalyzes both standard and hetero-Diels-Alder reactions, often with high levels of stereocontrol. wikipedia.orgwikipedia.orgrsc.orgpublish.csiro.auoup.comresearchgate.netmdpi.com A notable application is the cyclocondensation of substituted dienes with aldehydes (both aromatic and aliphatic) to synthesize dihydropyrans, where this compound catalysis leads to high endo product selectivity. wikipedia.orgwikipedia.org Research has shown that this compound acts as a mild Lewis acid catalyst in the cycloadditions of allenic esters with furans, improving both yield and selectivity without affecting sensitive functional groups. rsc.org In the context of hetero-Diels-Alder reactions between (E)-2-oxo-1-sulfonyl-3-alkenes and vinyl ethers, this compound catalysis has been reported to exclusively yield cis-isomers of dihydropyran derivatives in high yields. oup.com The proposed mechanism involves the coordination of this compound to the carbonyl group of the dienophile, enhancing its electrophilicity and directing the stereochemical course of the reaction. publish.csiro.au

Aldol (B89426) Addition Reactions

This compound is also utilized as a catalyst in aldol addition reactions. wikipedia.orgwikipedia.orgresearchgate.netacs.orgrsc.org Studies have indicated that lanthanide trichlorides, including this compound, can catalyze the addition of silyl (B83357) enol ethers to aldehydes. researchgate.net The use of chiral europium complexes, such as Eu(hfc)3, has demonstrated the potential for achieving substantial asymmetric induction in aldol reactions. researchgate.netmdpi.com Investigations into the Mukaiyama aldol reaction have shown that Eu(III) catalysts like Eu(OTf)3 can be effective even in aqueous environments. rsc.org Furthermore, achiral this compound has been observed to impart good diastereoselectivity and enantioselectivity in certain related hetero-Diels-Alder processes that share characteristics with aldol additions. mdpi.com

Cyclocondensation Reactions

Cyclocondensation reactions, particularly those forming cyclic ethers via hetero-Diels-Alder pathways, are effectively catalyzed by this compound. wikipedia.orgwikipedia.orgliverpool.ac.ukresearchgate.net Pioneering work by Danishevsky in 1983 highlighted the utility of this compound in the Diels-Alder reaction of aldehydes with siloxydienes, leading to dihydropyrans with high endo selectivity. liverpool.ac.uk The cyclocondensation of substituted dienes with aromatic and aliphatic aldehydes, catalyzed by this compound, is a well-established method for synthesizing dihydropyrans with high endo selectivity. wikipedia.orgwikipedia.org Efforts have also been made to develop asymmetric versions of these cyclocondensations using chiral europium complexes like Eu(hfc)3 to induce enantioselectivity. liverpool.ac.uk

Rearrangement and Cascade Reactions Catalyzed by this compound

This compound is instrumental in catalyzing various rearrangement and cascade reactions, enabling the construction of molecular complexity through sequential transformations.

Regiospecific Allylic Ester Rearrangements

This compound catalyzes the rearrangement of allylic esters, often proceeding with high stereospecificity and regioselectivity. researchgate.netacs.orgacs.org Detailed studies on the this compound-catalyzed rearrangement of allylic methoxyacetates have highlighted the reaction's efficiency and the mild conditions under which it occurs. acs.orgacs.org This catalytic activity appears to be particularly effective for α-alkoxyacetates, likely due to the formation of a chelate between the europium center and the oxygen atoms of the methoxy (B1213986) and ester carbonyl groups. acs.org The rearrangement of unsymmetrical divinyl alkoxyacetates catalyzed by this compound has been shown to be regiospecific, yielding specific substituted 1,3-dienes. researchgate.net

Tandem Reactions (e.g., Allylic Rearrangement and Diels-Alder)

This compound can catalyze tandem or cascade processes where an initial rearrangement is coupled with a subsequent reaction, such as a Diels-Alder cycloaddition. researchgate.netacs.orgchemeurope.comrsc.org A significant example is the this compound-catalyzed tandem regiospecific allylic rearrangement of divinyl alkoxyacetates followed by a Diels-Alder reaction in the presence of a dienophile. researchgate.net This strategy allows for the efficient one-pot synthesis of complex molecules, demonstrating the ability of this compound to facilitate multiple reactions in a single sequence. researchgate.net Such cascade reactions are highly valued in organic synthesis for their efficiency and capacity to rapidly increase molecular complexity. acs.orgrsc.org

Diverse Catalytic Transformations

Eu(fod)₃ has been employed to catalyze a variety of organic reactions, demonstrating its versatility in synthetic chemistry. fishersci.no, fishersci.ie

Eu(fod)₃ has been shown to catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds, including aldehydes and ketones. uni.lu This cyanosilylation reaction is a valuable method for synthesizing protected cyanohydrins, which are versatile intermediates in organic synthesis. Studies involving europium-based catalysts, such as a Europium-based Metal-Organic Framework (Eu-MOF), in the cyanosilylation of ketones and aldehydes have highlighted the effectiveness of europium in promoting this transformation under mild, solvent-free conditions with low catalyst loadings and high recyclability. uni.lu, guidechem.com The proposed catalytic cycle for cyanosilylation often involves the initial coordination of the carbonyl substrate to the metal center, which enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent nucleophilic attack by TMSCN. uni.lu

Beyond cyanosilylation, Eu(fod)₃ acts as a Lewis acid catalyst in other important organic reactions. It catalyzes stereoselective Diels–Alder and aldol addition reactions. fishersci.no, fishersci.ie For instance, Eu(fod)₃ catalyzes the cyclocondensations of substituted dienes with aromatic and aliphatic aldehydes, leading to the formation of dihydropyrans with high selectivity for the endo product. fishersci.no

Eu(fod)₃ has also been reported to catalyze rearrangement reactions, such as the fishersci.iefishersci.ie and wikipedia.orgwikipedia.org rearrangements of aryl-pentadienyl ethers. csic.es The regioselectivity of these rearrangements can be influenced by the substitution pattern on the aryl group. csic.es Furthermore, Eu(fod)₃ catalyzes stereoselective 1,3-dipolar cycloadditions, such as the reaction between C-alkoxycarbonyl nitrones and vinyl ethers. nih.gov, In these reactions, Eu(fod)₃ can selectively activate specific isomers of the substrate, influencing the stereochemical outcome. nih.gov

Cyanosilylation of Ketones

Mechanistic Investigations of Eu(fod)₃ Catalysis

Understanding the mechanism of Eu(fod)₃ catalysis involves elucidating the nature of the active species, the transition states involved, and the role of the coordination environment around the europium center.

Mechanistic studies often utilize spectroscopic techniques and computational methods to gain insights into the catalytic cycle. For example, NMR studies using Eu(fod)₃ as a shift reagent have provided information about the binding of substrates to the europium center., These studies can suggest the coordination mode of the substrate, such as a proposed three-point binding of a beta-ketoester substrate to the europium in Lewis acid catalyzed Michael additions., Such binding interactions are crucial for understanding how the catalyst activates the substrate and the geometry of the transition state.

In the Eu(fod)₃ catalyzed 1,3-dipolar cycloaddition of C-alkoxycarbonyl nitrones, mechanistic investigations suggest that Eu(fod)₃ selectively activates the (Z)-isomer of the nitrone through complex formation. nih.gov The subsequent stereoselective cycloaddition is proposed to occur via a specific transition state influenced by the bulky Eu(fod)₃ complex. nih.gov

The catalytic activity and selectivity of Lewis acid catalysts like Eu(fod)₃ are intimately linked to the coordination environment around the metal center., The Eu(III) center in Eu(fod)₃ is typically coordinated by three bidentate fod ligands. However, as a Lewis acid, it can expand its coordination number by interacting with additional ligands, including the reacting substrate. fishersci.no The nature of these interactions and the resulting coordination geometry influence the degree of substrate activation and the approach of other reactants, thereby affecting the reaction pathway and stereochemical outcome.

Spectroscopic techniques, such as luminescence-decay measurements for Eu(III), can provide insights into the coordination environment changes during catalysis. For instance, a decrease in water coordination to Eu(III) upon addition of a substrate like benzaldehyde (B42025) suggests substrate coordination to the metal center. This dynamic interplay between the catalyst, substrate, and solvent in the coordination sphere plays a vital role in determining catalytic efficiency and selectivity., The specific arrangement of ligands around the europium center in Eu(fod)₃, with the bulky and fluorinated fod ligands, creates a unique Lewis acidic environment that can favor specific substrate binding orientations and transition states, leading to observed selectivities in various transformations.

Data Table: Effect of Eu(fod)₃ on Stereoselectivity in 1,3-Dipolar Cycloaddition

The following table illustrates the effect of Eu(fod)₃ on the stereoselectivity of the 1,3-dipolar cycloaddition of C-alkoxycarbonyl nitrone 15a with vinyl ethers 18a-d , based on reported data nih.gov:

EntryVinyl EtherCatalystReaction Timetrans:cis Ratio
118a None36 h72:28
218a Eu(fod)₃ (1 equiv)5 h>98:2
318b None-Mixture
418b Eu(fod)₃ (1 equiv)-High selectivity
618c None-Mixture
718c Eu(fod)₃ (1 equiv)-High selectivity
818d None-Mixture
918d Eu(fod)₃ (1 equiv)-High selectivity

Note: Data extracted and compiled from reference nih.gov. Specific reaction times for entries 3, 4, 6, 7, 8, and 9 with Eu(fod)₃ were reported as 5h, 5h, 5h, 5h, 5h, and 5h respectively when 1 equiv of this compound was used, leading to high selectivity. nih.gov

Photophysical Properties and Luminescence Studies

Fundamental Luminescence Characteristics of Eu(III) Complexes

The luminescence of Eu(III) complexes is characterized by sharp emission bands, a consequence of transitions occurring within the shielded 4f electron shell of the europium ion. These transitions are largely independent of the surrounding environment, leading to narrow spectral widths and high color purity. ineosopen.org

f-f Electronic Transitions and Emission Pathways

The luminescence in Eu(III) complexes originates from transitions between the excited states and the ground states of the 4f electron configuration. The most prominent emission typically arises from the D excited state to the various levels of the F ground state multiplet (F, where J = 0, 1, 2, 3, 4). unibo.it These transitions result in characteristic emission peaks in the visible spectrum. For Eu(III), the dominant emission, responsible for the bright red color, is often the DF transition, typically observed around 612-620 nm. unibo.itmdpi.comnih.gov Other notable transitions include DF (magnetic dipole transition, less sensitive to environment, around 590 nm) and DF (a forbidden transition that becomes weakly allowed in low symmetry environments, around 580 nm). unibo.itmdpi.comnih.govresearchgate.net

The f-f transitions are inherently Laporte forbidden, meaning direct excitation of the Eu(III) ion is weak and inefficient, characterized by low molar absorptivity coefficients. ineosopen.orgresearchgate.netedp-open.org Efficient luminescence is achieved through indirect excitation via the "antenna effect" of the organic ligands. ineosopen.orgresearchgate.netedp-open.orgosti.govresearchgate.net

Hypersensitive Transitions and Environmental Asymmetry

Among the f-f transitions, certain electric dipole transitions are particularly sensitive to the symmetry of the coordination environment around the Eu(III) ion. These are known as hypersensitive transitions. mdpi.com The DF transition is a prime example of a hypersensitive transition for Eu(III). unibo.itmdpi.comnih.gov The intensity of this transition is significantly enhanced when the Eu(III) ion is located in a low-symmetry site, i.e., a site without a center of inversion. unibo.itmdpi.comnih.gov The observation and splitting patterns of hypersensitive transitions, particularly the DF and FD excitation transitions, provide valuable information about the local environment and asymmetry around the europium center in a complex. unibo.itnih.govresearchgate.net For instance, the splitting of the DF transition, although forbidden, can indicate the presence of multiple different coordination environments for the Eu ions. nih.govresearchgate.net The ratio of the integrated intensities of the hypersensitive electric dipole transition (DF) to the magnetic dipole transition (DF), often termed the asymmetry ratio (R), is a common metric used to infer the degree of asymmetry around the Eu(III) ion. nih.gov A high R value suggests a highly asymmetric environment. nih.gov

Energy Transfer Mechanisms in Eu(fod)3 Systems

Efficient luminescence in this compound and similar lanthanide complexes relies on effective energy transfer from the organic ligands (the antenna) to the central metal ion. This process overcomes the inherent low absorption cross-section of the lanthanide ion's f-f transitions. ineosopen.orgresearchgate.netedp-open.orgosti.gov

Ligand-to-Metal Energy Transfer (Antenna Effect)

The energy transfer process can occur through intramolecular or intermolecular pathways, with intramolecular transfer generally being more efficient as it involves ligands directly coordinated to the metal center. oaepublish.com Efficient energy transfer requires an optimal energy gap between the energy levels of the ligand (specifically its triplet state) and the receiving energy levels of the lanthanide ion. ineosopen.org

Singlet and Triplet Energy Transfer Pathways

The energy absorbed by the ligand populates its excited singlet state (S). From the S state, the energy can be transferred to the lanthanide ion, or the ligand can undergo intersystem crossing (ISC) to a lower-energy triplet state (T). researchgate.netresearchgate.netacs.orgresearchgate.netacs.org Energy transfer to the lanthanide ion can then occur from either the singlet or the triplet state of the ligand. researchgate.netresearchgate.netacs.orgresearchgate.netacs.org

While conventional understanding often emphasizes energy transfer from the ligand triplet state (T) to the lanthanide ion's excited states, studies have also demonstrated the involvement of singlet energy transfer pathways, particularly in certain Eu(III) complexes. acs.orgresearchgate.netnih.govd-nb.info The relative contributions of singlet and triplet pathways can depend on the specific ligand structure and the energy level alignment between the ligand and the Eu(III) ion. nih.govd-nb.info The Dexter exchange mechanism is often considered the dominant energy transfer mechanism from the ligand triplet state to the lanthanide ion, requiring close proximity between the donor and acceptor. ineosopen.orgosti.govcdnsciencepub.com

Quantitative Luminescence Parameters

Understanding the quantitative luminescence parameters of Eu(fod)₃ is crucial for evaluating its potential in various applications, such as light-emitting devices, sensors, and bioassays. These parameters include quantum yields and luminescence lifetimes, which provide insights into the efficiency of the energy transfer process and the deactivation pathways of the excited state.

Quantum Yield Determinations

Studies on Eu(fod)₃ and its derivatives have reported varying quantum yields depending on the specific complex structure, the presence of ancillary ligands, and the environment (solution or solid state). For instance, a complex of [Eu(fod)₃dpbt] (where dpbt is 2-(N,N-diethylanilin-4-yl)-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine) exhibited an absolute quantum yield for Eu(III) luminescence of 0.59 upon excitation at 410 nm at 298 K. d-nb.info This was noted as being higher than a related complex, [Eu(tta)₃dpbt] (tta = thenoyltrifluoroacetonate), which had a quantum yield of 0.45. d-nb.info

Another study investigating three new Eu(fod)₃ complexes with different ancillary ligands (L1=benzimidazole, L2=4,7-diphenyl-1,10-phenanthroline, L3=2-(2-pyridyl)benzimidazole) found that the complex with the bath ligand (L2), [Eu(fod)₃(L2)], showed the strongest luminescence properties with the highest absolute quantum yield among the three. rsc.org This highlights the significant influence of the ancillary ligand on the luminescence efficiency.

Intrinsic photoluminescent ionic liquids based on europium(III) tetrakis(β-diketonate) complexes, including those with the fod ligand, have also been synthesized, and their luminescence quantum yields determined. For example, [P₆,₆,₆,₁₄][Eu(fod)₄] showed a quantum yield of 34%, while [P₆,₆,₆,₁₄][Eu(fod)₃(dbm)] (dbm = dibenzoylmethanate) had a quantum yield of 59%. researchgate.net

The quantum efficiency of Eu(III) fluorinated β-diketone complexes, including those with the fod ligand and different ancillary ligands, has been reported to be high, up to 60.61%. rsc.org The coordination number of the complex can also influence the quantum efficiency, with eight-coordinate complexes showing higher efficiency than seven- and nine-coordinate ones in one study. rsc.org

Here is a table summarizing some reported quantum yield values for Eu(fod)₃-based complexes:

ComplexAncillary Ligand (B)Excitation Wavelength (nm)Temperature (K)Absolute Quantum YieldEnvironmentSource
[Eu(fod)₃dpbt]dpbt4102980.59Not specified d-nb.info
[Eu(fod)₃(L1)]benzimidazole (L1)Not specifiedNot specifiedNot specifiedSolution, Solid, PMMA rsc.org
[Eu(fod)₃(L2)]4,7-diphenyl-1,10-phenanthroline (L2)Not specifiedNot specifiedHighest among 1,2,3Solution, Solid, PMMA rsc.org
[Eu(fod)₃(L3)]2-(2-pyridyl)benzimidazole (L3)Not specifiedNot specifiedNot specifiedSolution, Solid, PMMA rsc.org
[P₆,₆,₆,₁₄][Eu(fod)₄]None (tetrakis complex)Not specifiedNot specified0.34Ionic Liquid researchgate.net
[P₆,₆,₆,₁₄][Eu(fod)₃(dbm)]dbmNot specifiedNot specified0.59Ionic Liquid researchgate.net
[Eu(fod)₃(1H-indazole)] (Complex 1)1H-indazoleNot specifiedNot specifiedUp to 0.6061Not specified rsc.org
[Eu(fod)₃(impy)] (Complex 2)2-(1H-imidazol-2-yl)pyridine (impy)Not specifiedNot specifiedUp to 0.6061Not specified rsc.org
[Eu(fod)₃(tptz)] (Complex 3)2,4,6-tris(2-pyridyl)-s-triazine (tptz)Not specifiedNot specifiedUp to 0.6061Not specified rsc.org
[C₁₆Pyr][Eu(fod)₄] (Complex 1)None (tetrakis complex, with C₁₆Pyr cation)345Room Temp1.00Ionic Liquid, Polysulfone film semanticscholar.org
[Chol][Eu(fod)₄]None (tetrakis complex, with Chol cation)340Room TempNot specifiedIonic Liquid, Polysulfone film semanticscholar.org

Luminescence Lifetimes and Nonradiative Deactivation

The luminescence lifetime (τ) of the Eu(III) excited state, typically the ⁵D₀ level, is another critical parameter. It is inversely related to the total decay rate (Atot), which is the sum of the radiative decay rate (Arad) and the nonradiative decay rate (Anonrad). acs.org

Nonradiative deactivation pathways, such as vibrational relaxation through coupling with high-frequency oscillators (e.g., O-H, C-H bonds) and thermal population of charge-transfer states or upper ligand triplet states, can significantly reduce the luminescence lifetime and quantum yield. researchgate.netacs.org The presence of coordinated solvent molecules, particularly water, with their high-energy O-H vibrations, is a major source of nonradiative quenching in lanthanide complexes.

Studies have investigated the luminescence lifetimes of Eu(fod)₃ and its complexes in different environments. The lifetime of the ⁵D₀(EuIII) state in [Eu(fod)₃dpbt], emitting at 614 nm, was measured to be 684 μs at 298 K. d-nb.info This was longer than that observed in [Eu(tta)₃dpbt] (480 μs), suggesting that the replacement of tta with fod in this complex led to more efficient suppression of nonradiative deactivation. d-nb.info

For intrinsic photoluminescent ionic liquids based on [Eu(fod)₄]⁻, the luminescence decay lifetimes were evaluated. For a film with 10% of the [C₁₆Pyr][Eu(fod)₄] complex in polysulfone, the lifetime was 0.63 ms (B15284909) (630 μs), which was identical to that of the free complex, indicating the same radiative decay pathway within the imbibed molecule. semanticscholar.org

The radiative lifetime (τrad) can be estimated from the emission spectrum, specifically from the ratio of the magnetic dipole transition (⁵D₀→⁷F₁) intensity to the total emission intensity. acs.org Analysis of luminescence parameters, including radiative and nonradiative rate constants, provides further insight into the deactivation processes. rsc.org A higher nonradiative rate constant can lead to a lower quantum yield. acs.org

Here is a table summarizing some reported luminescence lifetime values for Eu(fod)₃-based complexes:

ComplexAncillary Ligand (B)Emission Wavelength (nm)Temperature (K)Luminescence Lifetime (μs)EnvironmentSource
[Eu(fod)₃dpbt]dpbt614298684Not specified d-nb.info
[C₁₆Pyr][Eu(fod)₄] (Complex 1)None (tetrakis complex, with C₁₆Pyr cation)Not specifiedRoom Temp630Ionic Liquid, Polysulfone film semanticscholar.org
[Chol][Eu(fod)₄]None (tetrakis complex, with Chol cation)Not specifiedRoom TempNot specifiedIonic Liquid, Polysulfone film semanticscholar.org

Chiroptical Luminescence Phenomena

Chiroptical luminescence phenomena, such as Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD), provide valuable information about the chiral environment around the luminescent center and the transfer of chirality. While Eu(fod)₃ itself is often considered optically inactive in its typical form, it can exhibit chiroptical properties when placed in a chiral environment.

Circularly Polarized Luminescence (CPL) Induced by Chiral Environments

Circularly Polarized Luminescence (CPL) is the differential emission of right and left circularly polarized light by a chiral luminophore. researchgate.netacs.orgmdpi.com For lanthanide complexes, CPL can arise when the metal ion is in a chiral coordination environment or when an achiral complex is placed in a chiral matrix or solvent, leading to induced chirality.

The first reports of CPL spectra from optically inactive Eu(III) and Tb(III) tris(β-diketonate) complexes, including Eu(fod)₃, dissolved in chiral solvents like (R)-/(S)-α-phenylethylamine date back to 1977. frontiersin.orgresearchgate.net This phenomenon was hypothesized to be related to the Pfeiffer effect. frontiersin.orgresearchgate.net

More recent studies have demonstrated the emergence of CPL from Eu(fod)₃ when embedded in chiral polymer films like cellulose (B213188) triacetate (CTA) and cellulose acetate (B1210297) butyrate (B1204436) (CABu), or when mixed with chiral additives in solution. frontiersin.orgnih.gov The chiral environment provided by these matrices or molecules induces chirality in the otherwise achiral or racemic Eu(fod)₃ complex, leading to the observation of CPL at the characteristic Eu(III) 4f-4f transitions. frontiersin.orgnih.gov

The magnitude of CPL is quantified by the luminescence dissymmetry factor, glum, which is defined as the difference between the intensities of left and right circularly polarized light divided by the total luminescence intensity. Studies have reported glum values for Eu(fod)₃ in chiral environments. For example, Eu(fod)₃ in CABu film showed glum values of +0.0671 at 593 nm (⁵D₀→⁷F₁) and -0.0059 at 613 nm (⁵D₀→⁷F₂). frontiersin.orgresearchgate.netnih.gov In CTA film, the values were +0.0463 and -0.0040 at these transitions, respectively. frontiersin.orgresearchgate.netnih.gov These values indicate that the induced chirality leads to a measurable differential emission of circularly polarized light.

The CPL signals observed are directly related to the chiral perturbation of the Eu(III) center by the surrounding chiral environment. acs.org The sign and magnitude of the CPL bands can be influenced by the nature of the chiral inducer and the specific electronic transitions of the Eu(III) ion.

Circular Dichroism (CD) Spectroscopy of Eu(fod)₃ Systems

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While Eu(fod)₃ itself does not typically exhibit CD in the absence of a chiral influence, induced CD (ICD) can be observed when it interacts with chiral molecules or is placed in a chiral environment. nih.govtandfonline.com

CD spectroscopy is a valuable tool for investigating the interaction between Eu(fod)₃ and chiral substrates and for probing the induced chirality in the complex. Studies have shown that Eu(fod)₃ complexes efficiently with chiral molecules like α-amino acid esters and 2- and 3-hydroxycarboxylic acids, esters, and ethers in chloroform, and these complexes exhibit characteristic CD spectral patterns in the 350-250 nm region. nih.govtandfonline.comscispace.com

The signs of the CD bands in these induced spectra can be used to determine the absolute configuration of the chiral substrate. nih.govtandfonline.com For instance, with α-amino acid esters, a positive CD band around 310 nm and a negative one in the 290-280 nm region were observed for L-isomers, while D-isomers showed mirror-image spectra. nih.gov

CD spectroscopy can also provide information about the ground-state chirality induced in Eu(fod)₃ by chiral polymers or solvents. Studies on Eu(fod)₃ in CABu and CTA films have shown CD bands in the UV-visible region, ascribed to n-π* and π-π* transitions of the fod ligands. frontiersin.org The signs of these bands appear to be determined by the preferential helix sense or local chirality of the polymer matrix. frontiersin.org

Comparison of CD and CPL spectra can provide complementary information, with CD probing ground-state chirality and CPL probing excited-state chirality. nii.ac.jp

Chirogenesis and Intermolecular Chirality Transfer (Pfeiffer Effect)

Chirogenesis refers to the process of generating chirality. In the context of Eu(fod)₃, chirogenesis often involves the induction of chirality in the complex through intermolecular interactions with a chiral environment or molecule. The Pfeiffer effect is a phenomenon where the optical rotation of a labile racemic mixture is altered upon the addition of a pure enantiomer of another compound, which does not directly coordinate to the metal center but influences the equilibrium between the enantiomers of the metal complex.

The observation of induced CPL and CD in systems containing optically inactive Eu(fod)₃ and chiral molecules or matrices is a manifestation of chirogenesis and intermolecular chirality transfer. frontiersin.orgnih.gov The chiral environment perturbs the equilibrium between any enantiomeric forms that the Eu(fod)₃ complex might adopt in solution or induces a preferential conformation or arrangement in the solid state, leading to a non-racemic distribution of chiral species or chiral ordering.

Early reports of CPL from Eu(fod)₃ in chiral solvents were linked to the Pfeiffer effect. frontiersin.orgresearchgate.net More recent work has further investigated this phenomenon, demonstrating that even purely hydrocarbon chiral solvents like α-pinene can induce optical activity in Eu(fod)₃, detectable by CPL and CD. nii.ac.jp The induced optical activity in Eu(fod)₃ in α-pinene was found to be almost absent in the ground state but remarkably induced in the photoexcited state. nii.ac.jp

The mechanism of chirality transfer can involve various intermolecular interactions, including weak forces between the ligands of Eu(fod)₃ and the chiral inducer. nii.ac.jp The study of chirogenesis and the Pfeiffer effect in Eu(fod)₃ systems provides valuable insights into the fundamental principles of chirality transfer and the design of new chiral luminescent materials.

Spectroscopic Probes for Intermolecular Interactions

This compound has been employed as a spectroscopic probe to investigate various intermolecular interactions. Its paramagnetic nature and characteristic luminescence make it sensitive to changes in its local environment upon interaction with other molecules researchgate.netnih.gov. These interactions can influence both the ground and excited electronic states of the complex, affecting its spectroscopic properties, including luminescence intensity and lifetime researchgate.netresearchgate.net.

Complexation in Ground and Excited Electronic States

Studies have explored the complexation of this compound with various molecules in both its ground and excited electronic states. The interaction of Eu(III) chelates with electron-donating ligands or other molecules can lead to the formation of adducts, altering the coordination environment around the europium ion researchgate.netresearchgate.net.

Research using techniques such as chemiluminescence, polarimetry, and kinetic luminescence spectroscopy has demonstrated that the stability constants of complexes formed with this compound can differ between the ground and excited states researchgate.net. For instance, the photoexcitation of the f-f transitions in this compound has been observed to enhance the stability of complexes with molecules like adamantanone and 1,10-phenanthroline (B135089) researchgate.netresearchgate.net. This increased stability in the excited state is attributed to an enhanced acceptor capability of the excited Eu(III) chelate, potentially due to a greater contribution of the covalent component of coordination bonds involving 4f orbitals researchgate.netresearchgate.net.

The formation of adducts can be influenced by the nature of the interacting molecule and the solvent. For example, the interaction between this compound and a Cu(II) macrocycle in acetonitrile (B52724) has been studied, suggesting weak interactions at certain temperatures researchgate.net. Furthermore, intermolecular interactions, such as hydrogen bonding between water molecules and the fluorinated ligands of this compound, have been proposed to influence its luminescence intensity and lifetime in certain solvents researchgate.net.

Chiral intermolecular interactions can also be probed using this compound, particularly through techniques like circularly polarized luminescence (CPL) and circular dichroism (CD) frontiersin.orgnii.ac.jpnih.gov. Studies involving this compound with chiral environments, such as polysaccharide alkyl esters or α-pinene, have shown induced CPL and CD signals, indicating the transfer of chirality upon intermolecular association frontiersin.orgnii.ac.jpnih.gov. These effects suggest that even weak interactions can perturb the equilibrium between different chiral forms of the this compound complex in solution or in films frontiersin.orgnii.ac.jp.

Data regarding stability constants in ground and excited states for this compound complexation with specific ligands can provide quantitative insights into these interactions. For example, studies on complexation with sulfones and camphor (B46023) enantiomers have determined stability constants (K and K) and thermodynamic parameters (ΔH⁰, ΔS⁰ and ΔH⁰, ΔS⁰*) for the ground and excited states, respectively researchgate.net.

Kinetic Luminescence for Ligand Exchange Dynamics

Kinetic luminescence spectroscopy is a valuable tool for investigating the dynamics of rapid ligand exchange processes in lanthanide complexes, including this compound researchgate.net. By monitoring changes in the luminescence properties, such as luminescence lifetime and intensity, over time or upon addition of a competing ligand, information about the rates of ligand association and dissociation can be obtained researchgate.netnih.gov.

The luminescence lifetime of the excited Eu(III) ion is particularly sensitive to the coordination environment, especially the presence of O-H or C-H oscillators in close proximity, which can quench the luminescence through non-radiative pathways uva.nl. Changes in luminescence lifetime upon interaction with a potential ligand can thus provide insights into the kinetics of ligand binding and exchange researchgate.netnih.gov.

While specific detailed kinetic data for ligand exchange dynamics of this compound using luminescence are not extensively detailed in the provided snippets, the principle is well-established for lanthanide complexes researchgate.netnih.gov. The method involves analyzing the time-resolved luminescence decay profiles in the presence of varying concentrations of the interacting ligand. Deviations from single-exponential decay or changes in the observed decay rates can indicate dynamic exchange processes occurring on the luminescence timescale researchgate.net.

Furthermore, the influence of electronic excitation on the kinetics of complex formation has been investigated using luminescence techniques researchgate.netresearchgate.net. The enhanced stability of certain complexes in the excited state, as discussed in Section 5.5.1, implies that the rates of association and dissociation may be different in the excited state compared to the ground state researchgate.netresearchgate.net.

Ligand exchange dynamics are crucial for understanding the behavior of this compound as a probe in various environments, including biological systems or materials, where dynamic interactions with surrounding molecules are prevalent researchgate.netnih.gov.

Coordination Chemistry and Structure Property Relationships

Molecular Geometry and Coordination Environment of Eu(fod)3

Eu(III) complexes generally exhibit variable coordination numbers, commonly ranging from six to twelve researchgate.net. In the case of this compound, the three bidentate fod ligands initially provide a coordination number of six around the central europium ion wikipedia.orgepfl.ch. However, this compound is known to expand its coordination sphere when interacting with Lewis bases, increasing its coordination number wikipedia.orgepfl.ch. Trivalent europium typically adopts coordination numbers of eight and nine nih.govrsc.org. The specific coordination geometry around the Eu(III) center in this compound and its adducts is influenced by the nature and bulk of the coordinating ligands nih.govrsc.org.

Variability in Coordination Number and Polyhedra

The coordination number of the Eu(III) ion in this compound is not fixed at six due to the Lewis acidic nature of the complex wikipedia.orgepfl.ch. It can increase by coordinating with additional Lewis basic molecules, forming adducts wikipedia.orgepfl.ch. This expansion typically leads to coordination numbers of seven or eight wikipedia.orgepfl.ch. The resulting polyhedral geometry around the europium center varies depending on the coordination number and the arrangement of the ligands. For instance, in some dinuclear complexes involving the fod ligand and other bridging ligands, each metal center can be eight-coordinate, exhibiting distorted square antiprism and distorted dodecahedron geometries researchgate.netresearchgate.netnih.gov. Studies on other lanthanide complexes with different ligands also show a range of coordination numbers (eight to ten for Eu(II) and typically eight and nine for Eu(III)) and associated geometries like bicapped trigonal antiprisms, hula hoops, and tetracapped trigonal prisms nih.govrsc.org. The specific geometry is highly dependent on the ligand and the available space around the metal center nih.govrsc.org.

X-ray Crystallographic Studies of this compound and Adducts

X-ray crystallography provides detailed insights into the solid-state structure of this compound and its adducts, revealing precise bond lengths, angles, and coordination geometries ua.pt. Studies on adducts of related europium complexes, such as Eu(dpm)3 (tris(dipivaloylmethanato)europium(III)), with various Lewis bases have shown the formation of seven-coordinate species acs.org. These studies have characterized the coordination environment around the europium ion in these adducts acs.org. Single-crystal X-ray analyses of dinuclear complexes containing the fod ligand and 2,3-bis(2-pyridyl)pyrazine (B1584635) (bpp) have shown eight-coordinate europium centers with distorted square antiprism and distorted dodecahedron geometries researchgate.netresearchgate.netnih.gov. X-ray diffraction has also been used to structurally characterize Eu(III)-doped materials, providing information on the local environment of the europium ions within a crystal lattice acs.org.

Ligand Binding and Thermodynamic Stability

This compound acts as a Lewis acid and readily forms adducts with various Lewis bases through coordination to the europium center wikipedia.orgepfl.ch. The stability of these adducts, or charge transfer complexes (CTC), is a crucial aspect of their reactivity, particularly in applications like NMR spectroscopy where reversible binding is desired.

Stability Constants of Charge Transfer Complexes

The stability of the charge transfer complexes formed between this compound and Lewis bases can be quantified by their equilibrium or stability constants (K or log β) orientjchem.orgedu.krdmdpi.com. These constants provide a measure of the association strength between this compound and the substrate molecule. Studies investigating the interaction of this compound with various organic molecules, such as Schiff bases, have determined these stability constants using techniques like UV-Vis spectroscopy and applying methods such as the Benesi-Hildebrand equation orientjchem.orgedu.krdresearchgate.net. The magnitude of the stability constant reflects the affinity of the Lewis base for the Eu(III) center.

Influence of Solvent Polarity on Complex Stability

The solvent medium plays a significant role in the stability of coordination complexes, including those formed by this compound orientjchem.orgedu.krd. Solvent polarity can influence the solvation energies of the reactants (this compound and the Lewis base) and the product (the complex), thereby affecting the equilibrium constant of the complex formation reaction orientjchem.orgedu.krd. Studies on the interaction of this compound with Schiff bases in different solvents have shown that the polarity of the solvent impacts the equilibrium constants of the charge transfer complexes orientjchem.orgedu.krdrudbib.dk. For example, the addition of a polar solvent to a non-polar solvent has been observed to result in the disappearance of the charge transfer complex band in some systems involving this compound orientjchem.org. The solubility of Ln(fod)3 complexes is also influenced by the solvent, with higher solubility generally observed in organic solvents compared to water researchgate.netchemicalbook.com. The perfluoroalkyl substituents on the fod ligand contribute to the solubility of this compound in nonpolar solvents wikipedia.orgepfl.ch.

Intermolecular Interactions and Their Impact on Coordination

Interaction with Lipid Membranes and Ion Transfer

This compound has been investigated for its interactions with lipid membranes. Studies have shown that this fluorinated europium complex can facilitate ion transfer across lipid bilayers. chemsrc.comnih.govresearchgate.net Electric measurements on planar lipid membranes demonstrated a considerable increase in membrane conductivity upon insertion of this compound. nih.govresearchgate.net This effect was observed when both layers of the membrane were modified with the complex. nih.govresearchgate.net

NMR spectroscopic studies using DOPC liposomes provided insights into the location of this compound within the lipid membrane. nih.govresearchgate.net The complex appears to reside in the choline (B1196258) head group region of the membrane and also in the membrane interior near the lipid double bond (-C=C-), but not in the center of the bilayer. nih.govresearchgate.net

The facilitated ion transfer is hypothesized to occur because the europium complex induces defects in the lipid matrix, creating pathways for ions to cross the membrane. nih.gov These pathways seem to predominantly conduct cations. nih.gov Analysis of current-voltage behavior in modified lipid membranes suggests a model involving two energy barriers, one within each lipid layer, which satisfactorily describes the observed curves. nih.gov The interaction of Eu³⁺ ions with both the hydrophilic and hydrophobic parts of the liposome (B1194612) membrane is associated with this effect. researchgate.net Furthermore, Eu³⁺ ions interact with water molecules from the hydration shell of the liposome. researchgate.net

Influence of Co-ligands on Eu(III) Coordination Sphere

The coordination sphere of the Eu(III) ion in this compound can be influenced by the presence of co-ligands (also referred to as auxiliary or ancillary ligands). These co-ligands can bind to the europium center, altering its coordination number and geometry. Trivalent europium prefers to bind to oxygen or nitrogen donors. rsc.org

The addition of auxiliary ligands can lead to the formation of new complexes with modified coordination environments around the Eu(III) ion. For instance, studies involving polymers with carbonyl groups have shown that they can form unstable coordination bonds with the Eu(III) ion of rare earth complexes, leading to changes in fluorescence properties. mdpi.com Different types of auxiliary ligands have been shown to improve the fluorescence intensity of complexes. mdpi.com

The nature and structure of co-ligands can influence the symmetry around the Eu(III) center, which is particularly relevant for luminescence properties. Differences in coordination symmetry can be evidenced by changes in the intensity of specific transitions in the emission spectra, such as the hypersensitive ⁵D₀ → ⁷F₂ transition and the strictly forbidden ⁵D₀ → ⁷F₀ transition. researchgate.netresearchgate.net The splitting of the hypersensitive band in the emission spectrum can indicate an asymmetric coordination environment. researchgate.net

The ability of lanthanide ions to expand their coordination sphere allows for the formation of adducts with Lewis bases, including nitrogen-donor molecules, which can displace solvent molecules from the first coordination sphere. uc.pt Stoichiometrically controlled synthesis of complexes with different coordination numbers, such as seven- and eight-coordinate complexes, has been achieved by using imidazole (B134444) as a co-ligand with Ln(fod)3 complexes (Ln = La, Sm, Eu, Tb). researchgate.net

Theoretical and Computational Chemistry

Quantum Mechanical and Semi-Empirical Calculations

Quantum mechanical and semi-empirical methods are employed to investigate the molecular structure and electronic characteristics of Eu(fod)3. These calculations can predict optimized geometries, analyze electronic transitions, and determine charge distributions within the complex.

Geometry Optimization and Structural Prediction (e.g., Sparkle RM1, PM7)

Geometry optimization is a fundamental step in computational chemistry to determine the most stable arrangement of atoms in a molecule. For lanthanide complexes like this compound, specialized semi-empirical methods, such as Sparkle RM1 and PM7, have been developed and parameterized to accurately model the coordination environment around the metal ion. researchgate.netnih.gov These models treat the lanthanide ion using a "sparkle" potential, which accounts for the core electrons and focuses the calculations on the valence electrons and the surrounding ligands. researchgate.netplos.org

Studies on dinuclear complexes containing this compound moieties have shown that Sparkle RM1 and PM7 optimized structures are in close agreement with experimental crystal structures, particularly regarding metal-ligand bond distances. nih.govacs.orgnih.gov For a dinuclear Eu(III) complex, the root mean square deviation (RMSD) between the Sparkle RM1 optimized structure and the crystal structure was reported as 2.217 Å, and for the PM7 optimized structure, it was 2.878 Å. nih.govacs.org These methods have proven successful in predicting the ground state geometries of lanthanide complexes, including mono-, di-, tri-, and polynuclear species, as well as more complex structures like metal-organic frameworks. researchgate.netnih.govacs.org

Electronic Structure and Orbital Analysis (e.g., HOMO-LUMO Energies)

Understanding the electronic structure of this compound involves analyzing the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key parameter that provides insights into the electronic transitions and reactivity of the complex. acs.orgaimspress.com

While direct calculations on Eu(III) 4f orbitals can be complex due to their core nature, computational studies on lanthanide complexes often involve analyzing the ligand-centered orbitals and their interaction with the metal ion. The energy transfer process from the ligand to the Eu(III) ion, crucial for luminescence, is closely related to the relative energies of the ligand's singlet and triplet states and the excited states of the Eu(III) ion. nih.govmdpi.com Theoretical approaches, such as time-dependent DFT or semi-empirical INDO/S methods, are used to calculate the energies of these ligand-centered excited states. researchgate.net

Mulliken Charge Analysis

Mulliken charge analysis is a method used to estimate the partial atomic charges within a molecule based on the distribution of electrons in the molecular orbitals. This analysis can provide information about the polarity of bonds and the distribution of electron density, which is relevant to understanding the coordination interactions and reactivity of this compound. researchgate.net

Studies involving this compound have utilized Mulliken charge analysis to investigate the nature of interactions between the complex and other molecules. For instance, the analysis of Mulliken charges has been used to support observations from NMR spectroscopy regarding the interaction between this compound and other organic molecules. nih.govsigmaaldrich.comresearchgate.net The distribution of charges within the fod ligand and on the europium ion can influence the complex's Lewis acidity and its ability to act as a shift reagent or catalyst. wikipedia.org

Spectroscopic Parameter Prediction

Theoretical methods are also crucial for predicting and interpreting the spectroscopic properties of this compound, particularly its luminescence. This involves calculating parameters that govern the intensity and nature of the observed emission spectra.

Judd-Ofelt Intensity Parameters (Ωλ) Calculations

Judd-Ofelt theory is a widely used framework to analyze and predict the intensities of f-f transitions in lanthanide ions, including Eu(III). researchgate.netpw.edu.pl The theory utilizes three intensity parameters, Ωλ (λ = 2, 4, and 6), which are empirically determined from the experimental absorption or emission spectra. researchgate.net These parameters provide information about the local environment around the lanthanide ion and the degree of covalency in the metal-ligand bonds.

Computational methods, such as the Sparkle model combined with various theoretical approaches (e.g., the simple overlap model or the overlap polyhedra method), are employed to theoretically predict Judd-Ofelt parameters for Eu(III) complexes. nih.govacs.orgosti.govresearchgate.netresearchgate.netresearchgate.net The Ω2 parameter is particularly sensitive to the symmetry of the coordination environment and the covalency of the metal-ligand bond, with higher values indicating a more easily polarizable and less centrosymmetric environment. researchgate.net The Ω4 parameter is related to the rigidity and viscosity of the medium. researchgate.net Theoretical predictions of Ωλ parameters for this compound and its adducts have shown good agreement with experimental values, validating the computational models used. nih.govacs.orgosti.govresearchgate.netresearchgate.net

Modeling of Luminescence Emission Spectra and Transitions

Computational modeling of luminescence emission spectra and transitions in this compound focuses on predicting the wavelengths and relative intensities of the characteristic f-f emission lines, primarily originating from the 5D0 excited state to the 7FJ ground states (J = 0, 1, 2, 3, 4). mdpi.comuva.nlrsc.org The intensities of these transitions are influenced by the local symmetry around the Eu(III) ion and the ligand field effects. uva.nl

Theoretical calculations, often based on the optimized geometry of the complex, can predict the energy levels of the Eu(III) ion and the probabilities of radiative transitions. nih.govacs.orgnih.govosti.govresearchgate.netresearchgate.net The hypersensitive 5D0 → 7F2 transition, which is an electric dipole transition, is particularly sensitive to the asymmetry of the coordination environment and is often the most intense peak in the emission spectrum of Eu(III) complexes with low symmetry. mdpi.comuva.nl The 5D0 → 7F1 transition is a magnetic dipole transition and is less sensitive to the environment. uva.nl By comparing the calculated and experimental emission spectra, researchers can gain insights into the coordination geometry and the factors influencing the luminescence properties of this compound. nih.govacs.orgosti.govresearchgate.netresearchgate.net Modeling also helps in understanding energy transfer processes from the ligands to the Eu(III) ion, which is essential for efficient sensitization of the metal luminescence. nih.govmdpi.com

Theoretical Approaches to Ligand-to-Metal Energy Transfer

Ligand-to-metal energy transfer (LMET) is a crucial process in the photoluminescence of many lanthanide complexes, including those of europium. This process, also known as the antenna effect, involves the absorption of light by the ligand (the antenna) and subsequent non-radiative transfer of this excitation energy to the central lanthanide ion, which then emits light. acs.org Theoretical approaches are essential for elucidating the mechanisms and efficiencies of LMET in Eu(III) complexes.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the energy levels of the ligand excited states (singlet and triplet states) that act as energy donors. acs.orgsmu.edu Dexter's theory describes non-radiative energy transfer processes, which can occur via electric dipole-dipole, electric dipole-quadrupole, and exchange interactions. smu.edu

Computational studies have investigated the influence of ligand structure and coordination geometry on LMET efficiency. For instance, the energy levels of ligand-to-metal charge transfer (LMCT) states can significantly impact the energy transfer process. acs.org Low-lying LMCT bands have been reported as a quenching site for Eu(III)-based luminescence. acs.org Quantum chemical calculations, such as DFT, can be used to estimate the contribution of π-4f mixing in molecular orbitals, which affects the energy level of LMCT states. acs.org Differences in coordination number can also influence the LMCT energy level, as observed in studies comparing seven- and eight-coordinated Eu(III) complexes. acs.org

Theoretical and experimental spectroscopic investigations of new Eu(III)-FOD complexes, sometimes with additional ligands, provide valuable data for validating computational models and understanding the factors that govern photoluminescent properties. nih.gov Structural modeling at various levels of theory can provide geometries that are in agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov

Computational Studies of Reactivity and Mechanism

Computational methods are powerful tools for investigating the reactivity and mechanisms of reactions catalyzed by or involving this compound. These methods can provide insights into reaction pathways, transition states, and the nature of interactions between this compound and other molecules.

This compound is known to act as a Lewis acid catalyst in various organic reactions, including stereoselective Diels-Alder and aldol (B89426) addition reactions. wikipedia.org Computational studies can model the binding interactions between this compound and substrates or intermediates, helping to elucidate the catalytic mechanism and understand the origin of observed selectivity.

Modeling Binding Interactions in Catalysis

Computational modeling of binding interactions in catalysis often involves techniques such as molecular docking and molecular dynamics simulations. mdpi.commdpi.com These methods can predict the preferred binding sites and orientations of substrates or inhibitors to the catalyst. mdpi.commdpi.com

For metal complexes acting as catalysts, computational approaches are used to investigate the electronic structure of the metal center and its interaction with ligands and reactants. acs.org DFT methods are commonly employed to optimize geometries and calculate energies of different species involved in the catalytic cycle, including intermediates and transition states. acs.orgacs.orgmdpi.com

Modeling binding interactions can help quantify the strength of these interactions, often expressed as binding energy or free energy. mdpi.communi.cz Analyzing the types of interactions, such as hydrogen bonding, π-π interactions, and electrostatic interactions, provides a detailed picture of how the catalyst interacts with the reacting molecules. mdpi.communi.cz

Computational studies can also explore the influence of counterions and solvent effects on binding interactions and catalytic activity. acs.org For instance, counterions can play a significant role in the host-guest chemistry of metallo-organic cages, influencing substrate binding and solubility. acs.org

While computational modeling can rationalize experimental observations and guide synthetic efforts, accurately predicting binding and catalysis remains challenging due to the complexity of the processes involved. acs.org Combining computational and experimental efforts is crucial for advancing the design of catalysts. acs.org

Conformational Analysis through Computational Methods

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which directly impacts their reactivity and interactions. aip.orgmdpi.com Computational methods are widely used to explore the conformational space of molecules, identify stable conformers, and determine their relative energies. aip.orgmdpi.comrti.orgacs.org

For complexes like this compound, conformational analysis can involve studying the flexibility of the fod ligand and its arrangement around the central europium ion. The coordination environment around the metal center can adopt different geometries, and computational methods can help determine the most stable configurations.

Techniques such as molecular mechanics, semiempirical methods, and ab initio calculations (like Hartree-Fock and DFT) are applied in conformational analysis. mdpi.comrti.orgacs.org These methods allow for the sampling of numerous conformations and the calculation of their energies to construct a free energy surface. aip.org

Comparing computational results with experimental data, such as those obtained from NMR spectroscopy, is crucial for validating the accuracy of the theoretical methods. acs.orgresearchgate.net Lanthanide-induced shift (LIS) NMR, where paramagnetic lanthanide complexes like this compound or Yb(fod)3 are used to induce shifts in the NMR signals of a molecule, can provide experimental data on the conformation and complexation of the molecule. researchgate.netresearchgate.net By analyzing the induced shifts, information about the geometry of the adduct formed between the molecule and the lanthanide complex can be obtained, which can then be compared with computationally derived geometries. researchgate.net

Computational conformational analysis can reveal how different conformers of a molecule can exhibit significant changes in electronic properties and exposed sites for interaction, influencing their reactivity and activity. aip.org This is particularly relevant for flexible molecules. aip.org

Compound Names and PubChem CIDs

Advanced Research Methodologies and Techniques

Integration of Spectroscopic Methods (NMR, UV-Vis, IR, Luminescence)

Spectroscopic techniques are extensively used to characterize Eu(fod)3 and its interactions. NMR spectroscopy, particularly ¹H, ¹⁹F, and ¹³C NMR, is a key tool for studying the solution-state structure and equilibria of this compound. nih.gov The paramagnetic Eu³⁺ ion induces shifts in the resonance frequencies of nearby nuclei, providing structural information and enabling the differentiation of spectral lines, especially for complex organic molecules. wikipedia.orgrsc.org Variable temperature NMR studies can provide insights into self-coordination and adduct formation with other ligands. nih.gov For instance, ¹⁹F NMR spectra are sensitive reporters of these processes, even though the fluorine atoms are distant from the coordination site. nih.gov

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound and its adducts. Changes in the UV-Vis absorption spectrum can indicate interactions and adduct formation, such as the interaction between this compound and a Cu(II) macrocycle in acetonitrile (B52724). researchgate.net The excitation spectra of Eu³⁺ complexes often show broad bands in the UV region attributed to ligand-centered transitions, which can overlap with sharper f-f transitions of the Eu³⁺ ion. unl.pt

Infrared (IR) spectroscopy provides information about the vibrational modes of this compound and its ligands, helping to identify functional groups and coordination modes. nih.gov For example, shifts in the S=O stretching frequency of DMSO upon interaction with Eu³⁺ ions indicate coordination through the oxygen atom. nih.gov

Luminescence spectroscopy is a powerful technique for studying the photophysical properties of this compound, which exhibits characteristic red emission due to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion. nih.govrsc.orgtandfonline.com The intensity and lifetime of this luminescence are sensitive to the coordination environment and external factors like pressure and temperature. unl.ptresearchgate.net Studies have shown that the luminescence intensity of this compound adsorbed on lamellar silica (B1680970) is highly sensitive to the amount of adsorbed complex and applied pressure, suggesting its potential as a spectroscopic "pressure sensor". researchgate.net The luminescence properties can also be modulated by counterions and the presence of auxiliary ligands.

Electrochemical Investigations

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox behavior of europium in this compound and its complexes. rsc.orgacs.orgresearchgate.net These studies can provide information about the accessibility and reversibility of the Eu(III)/Eu(II) redox couple. acs.orgresearchgate.net Electrochemical investigations have also been employed to study the interaction of this compound with biological membranes, demonstrating its ability to influence ion transport across lipid bilayers. smolecule.comresearchgate.net Changes in membrane conductivity in the presence of this compound have been observed, suggesting the complex induces defects in the lipid matrix that facilitate cation transfer. researchgate.net

Temperature-Dependent Studies for Kinetic and Thermodynamic Analysis

Temperature-dependent studies are essential for understanding the kinetics and thermodynamics of processes involving this compound, such as complex formation, dissociation, and interactions. acs.orgreading.ac.ukrsc.org Techniques like temperature-dependent NMR and luminescence spectroscopy, as well as calorimetry, are utilized. nih.govacs.orgmdpi.com

Temperature-dependent luminescence studies can reveal how the emission intensity and spectral profile of this compound complexes change with temperature. unl.ptmdpi.com This sensitivity has led to the development of Eu³⁺-based luminescent molecular thermometers, where temperature is ratiometrically related to the intensity ratio of specific emission bands. unl.ptmdpi.com

Future Directions and Emerging Research Areas

Design of Next-Generation Eu(fod)3 Derivatives with Enhanced Properties

A primary focus of future research is the rational design of novel this compound derivatives to improve their existing properties and introduce new functionalities. By systematically modifying the ligand structure, researchers aim to fine-tune the electronic, optical, and catalytic characteristics of the complex.

Strategies for creating these next-generation derivatives include:

Ligand Modification: Introducing different functional groups to the fod ligand can significantly alter the complex's properties. For example, incorporating electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the europium center, thereby influencing its catalytic activity.

Ancillary Ligands: The introduction of ancillary ligands, such as 1,10-phenanthroline (B135089) and its derivatives, can enhance the photophysical properties of this compound. researchgate.netresearchgate.net These ligands can improve luminescence intensity and quantum yields by optimizing the energy transfer process to the Eu3+ ion. researchgate.netresearchgate.net

Polymerization and Aggregation: Creating polynuclear Eu(III) complexes and coordination polymers can lead to enhanced circularly polarized luminescence (CPL). acs.org The helical aggregation of chiral Eu(III) complexes has been shown to result in significantly higher CPL dissymmetry factors. acs.org

These modifications are guided by structure-activity relationship (SAR) studies, which aim to establish clear connections between structural changes and the resulting pharmacological or chemical profiles. mdpi.com The goal is to develop derivatives with improved stability, solubility, and performance for specific applications.

Exploration of Novel Catalytic Transformations

The Lewis acidic nature of this compound makes it a valuable catalyst in a variety of organic reactions. Future research will likely focus on expanding its catalytic applications to new and more complex transformations.

Key areas of exploration include:

Asymmetric Catalysis: While this compound has been used in asymmetric reactions, such as hetero-Diels-Alder cycloadditions, there is significant potential for developing new chiral this compound-based catalysts for a broader range of stereoselective transformations. researchgate.net

Multicomponent Reactions: The ability of this compound to catalyze one-pot, multicomponent reactions for the synthesis of complex molecules, such as dihydropyran derivatives, is an area ripe for further investigation. researchgate.net

Photoredox Catalysis: Combining the unique properties of this compound with photoredox catalysis could open up new reaction pathways. acs.org This dual catalytic approach can enable unprecedented bond formations by harnessing the energy of visible light. acs.org

Catalysis in Green Chemistry: Exploring the use of this compound in environmentally friendly reaction media, such as water or recyclable solvents like PEG-200, aligns with the principles of green chemistry. researchgate.net

The development of novel catalytic systems based on abundant and non-critical elements is a major goal, and this compound can serve as a model for understanding and designing next-generation catalysts. europa.eu

Applications in Advanced Materials Science

The distinct optical and electronic properties of this compound make it a promising candidate for incorporation into advanced materials for a range of technological applications.

Emerging applications in materials science include:

Sensors: The luminescence of Eu(III) complexes is sensitive to the local chemical environment, making them suitable for use in chemical and temperature sensors. researchgate.net For instance, Eu(III)-doped micropolymers have been used for remote luminescent temperature sensing at the tip of an optical fiber. researchgate.net

Optical Devices: The sharp and intense red emission of this compound and its derivatives makes them ideal for use in organic light-emitting diodes (OLEDs) and other display technologies. researchgate.net Research is focused on improving the efficiency and stability of these materials for commercial applications. researchgate.netacs.org

Quantum Technologies: The unique quantum properties of lanthanide ions are being explored for their potential use in quantum computing, simulation, communication, and sensing. qt.eueuropa.euepthinktank.eu While still in the early stages, research into how this compound and related complexes can be integrated into quantum systems is a burgeoning field. europa.eu

The development of advanced materials often involves integrating photonic functions into micro- and nano-scale devices, and this compound provides a versatile building block for creating such "photonic system on a chip" technologies. europa.eueuropa.eumdpi.com

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound. Advanced theoretical models can accelerate the discovery and design of new materials and catalysts.

Key areas where theoretical modeling is making an impact include:

Predicting Structure and Properties: First-principles calculations, such as those based on density functional theory (DFT), can be used to predict the geometric and electronic structure of this compound and its derivatives. osti.govnist.gov These models can also predict spectroscopic properties and help in the interpretation of experimental data. osti.gov

Understanding Reaction Mechanisms: Theoretical models can provide detailed insights into the mechanisms of this compound-catalyzed reactions. By mapping out the energy landscape of a reaction, researchers can understand how the catalyst facilitates the transformation and identify ways to improve its efficiency.

High-Throughput Screening: Computational methods can be used to screen large libraries of potential this compound derivatives for desired properties, significantly speeding up the discovery process. nist.gov This "catalysis by design" approach allows for the rational selection of the most promising candidates for synthesis and experimental validation. europa.eu

Machine Learning: The application of machine learning algorithms, such as random forest regression, is emerging as a powerful tool for predicting spectral properties with high efficiency and chemical relevance, sometimes outperforming traditional quantum methods in specific contexts. chromatographyonline.com

The synergy between advanced theoretical modeling and experimental work is crucial for advancing the field of this compound chemistry, enabling the predictive design of new molecules and materials with tailored functionalities. acs.org

Q & A

Q. How is Eu(fod)₃ utilized in NMR spectroscopy for structural elucidation of organic compounds?

Q. What experimental protocols ensure reproducibility when using Eu(fod)₃ as a shift reagent?

Key steps include:

  • Solvent selection : Use non-coordinating solvents (e.g., CCl₄) to minimize solvent competition for coordination sites.
  • Concentration gradients : Titrate Eu(fod)₃ incrementally (e.g., 0.1–0.5 molar equivalents) to avoid signal broadening at high ratios .
  • Temperature control : Maintain consistent temperature (e.g., 25°C) to prevent aggregation effects, which alter shift patterns . Raw data should include shift values plotted against reagent concentration (e.g., Figure 2 in ), with error margins noted for extrapolated values.

Q. How does Eu(fod)₃ compare to Eu(dpm)₃ in coordinating substrates?

Eu(fod)₃’s fluorinated ligands enhance Lewis acidity, enabling coordination with weaker donors (e.g., esters) compared to Eu(dpm)₃, which prefers stronger donors like amides. Solvent effects are more pronounced with Eu(fod)₃: in CDCl₃, it forms 2:2 bridged complexes, altering coordination sites, while Eu(dpm)₃ maintains 1:1 monomeric adducts . These differences necessitate solvent-specific calibration curves for accurate LIS interpretation.

Advanced Research Questions

Q. How can researchers resolve contradictions in LIS ratios observed during Eu(fod)₃ titrations?

Discrepancies arise from dynamic coordination equilibria. For instance, in molecules with multiple donor sites (e.g., oxirane and carbomethoxy groups), Eu(fod)₃ may shift between sites during titration, causing non-linear LIS ratios. To address this:

  • Multi-site modeling : Use computational tools to simulate LIS for competing coordination modes .
  • Solvent-switching experiments : Compare shifts in CCl₄ vs. CDCl₃ to identify solvent-driven aggregation (e.g., Figure 5 in ).
  • Complementary techniques : Validate assignments via X-ray crystallography or IR spectroscopy .

Q. What methodologies optimize Eu(fod)₃-based photoluminescence in solid-state materials?

Eu(fod)₃’s emission intensity depends on matrix interactions. For example:

  • Nanoporous substrates : Impregnation via supercritical CO₂ minimizes quenching by isolating Eu(fod)₃ in Vycor glass pores .
  • Ligand engineering : Introducing phosphine oxide co-ligands (e.g., DTDOPO) enhances quantum yields by reducing non-radiative decay (Table 2 in ).
  • Concentration control : Maintain <10 wt% in polymers (e.g., PMMA) to prevent concentration quenching .

Q. How do solvent and aggregation states affect Eu(fod)₃’s coordination behavior?

Eu(fod)₃ aggregates in low-polarity solvents (e.g., CCl₄), forming 2:2 bridged complexes that alter shift patterns. In CDCl₃, monomeric 1:1 adducts dominate. Researchers must:

  • Monitor aggregation : Use UV-Vis spectroscopy to track absorbance changes indicative of self-association .
  • Adjust computational models : Incorporate solvent-dependent coordination modes in LIS simulations (e.g., Figure 3 in ).
  • Validate with crystallography : Single-crystal studies of Eu(fod)₃-substrate complexes reveal bond distances and angles critical for shift predictions .

Data Management and Reproducibility

Q. What FAIR principles apply to Eu(fod)₃ research data?

  • Findability : Deposit raw NMR spectra (e.g., .jdx files) and synthesis protocols in repositories like Zenodo with DOI tagging .
  • Interoperability : Use standardized formats (e.g., JCAMP-DX for spectra) to enable cross-platform analysis .
  • Reusability : Publish shift tables (e.g., Table I in ) with metadata on solvent, temperature, and Eu(fod)₃/substrate ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.